molecular formula C19H24N2O2 B2813363 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1795443-23-0

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2813363
CAS RN: 1795443-23-0
M. Wt: 312.413
InChI Key: WFDDXEYODAYYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as MPAPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAPE is a synthetic compound that belongs to the class of azepane derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Polysubstituted Pyrroles Synthesis

Researchers have developed efficient, metal-free methods for synthesizing polysubstituted pyrrole derivatives. These methods involve intermolecular cycloadditions utilizing combinations of surfactants in aqueous media under microwave conditions, yielding good to excellent results. This approach is significant for green chemistry, offering a sustainable alternative for synthesizing complex organic structures (Kumar, Rāmānand, & Tadigoppula, 2017).

Conducting Polymers

A series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS) were synthesized to study the effects of substituents on their properties. These studies revealed the polymers' good thermal stability and their potential in electrical conductivity applications. This research highlights the compound's relevance in developing materials with desirable electronic properties (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).

Antimicrobial and Anticancer Activity

The compound's framework has been utilized to synthesize novel derivatives with evaluated antimicrobial activities, showcasing its potential in developing new therapeutic agents. Additionally, related structures have shown anti-inflammatory and analgesic activities, further underscoring its medicinal chemistry applications. These findings underscore the compound's potential as a scaffold for designing drugs with specific biological activities (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Green Chemistry and Nanocatalysis

The compound's derivatives have been synthesized using green chemistry principles, including water as a solvent and microwave-assisted reactions, highlighting the industry's shift towards more sustainable practices. Moreover, nano copper oxide has been employed as an effective heterogeneous nanocatalyst for synthesizing highly substituted pyrroles, demonstrating the compound's versatility in facilitating eco-friendly synthetic routes (Saeidian, Abdoli, & Salimi, 2013).

properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-9-7-16(8-10-18)17-6-2-3-13-21(14-17)19(22)15-20-11-4-5-12-20/h4-5,7-12,17H,2-3,6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDDXEYODAYYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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